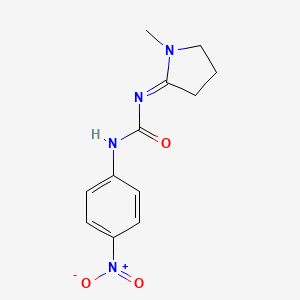
3-Chlorobut-2-en-1-ol;phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid, on the other hand, is a compound with the formula C8H9NO2, known for its applications in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chlorobut-2-en-1-ol can be synthesized through the chlorination of but-2-en-1-ol. This reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Phenylcarbamic acid can be prepared by the reaction of phenyl isocyanate with water. This reaction is typically carried out at room temperature and does not require any special catalysts .
Industrial Production Methods
Industrial production of 3-Chlorobut-2-en-1-ol involves the large-scale chlorination of but-2-en-1-ol using chlorine gas. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Phenylcarbamic acid is produced industrially by the hydrolysis of phenyl isocyanate. This process is carried out in large reactors with efficient mixing to ensure complete reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorobut-2-enal using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 3-chlorobutan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Phenylcarbamic acid can undergo hydrolysis to form aniline and carbon dioxide. It can also react with alcohols to form phenylcarbamates .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-Chlorobut-2-enal.
Reduction: 3-Chlorobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chlorobut-2-en-1-ol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of various organic compounds in research laboratories .
Phenylcarbamic acid is used in the synthesis of pharmaceuticals, particularly in the production of carbamate-based drugs. It is also used in the formulation of agrochemicals and as a reagent in organic synthesis .
Wirkmechanismus
The mechanism of action of 3-Chlorobut-2-en-1-ol involves its reactivity as an electrophile due to the presence of the chlorine atom. It can undergo nucleophilic attack, leading to the formation of various derivatives .
Phenylcarbamic acid acts as a carbamoylating agent, reacting with nucleophiles to form carbamate derivatives. This reactivity is utilized in the synthesis of various pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobutan-1-ol: Similar structure but lacks the double bond.
2-Chlorobut-2-en-1-ol: Chlorine atom is at a different position.
Phenylcarbamate: Ester derivative of phenylcarbamic acid.
Uniqueness
3-Chlorobut-2-en-1-ol is unique due to the presence of both a chlorine atom and a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid is unique due to its reactivity as a carbamoylating agent, which is utilized in the synthesis of various pharmaceuticals .
Eigenschaften
CAS-Nummer |
51366-10-0 |
|---|---|
Molekularformel |
C11H14ClNO3 |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
3-chlorobut-2-en-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H7ClO/c9-7(10)8-6-4-2-1-3-5-6;1-4(5)2-3-6/h1-5,8H,(H,9,10);2,6H,3H2,1H3 |
InChI-Schlüssel |
OJLSCJLXNXJZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)Cl.C1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




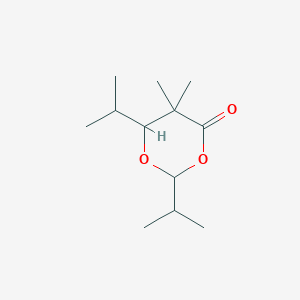

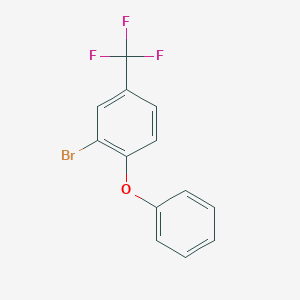



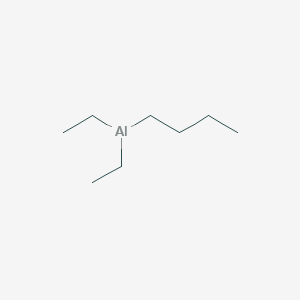

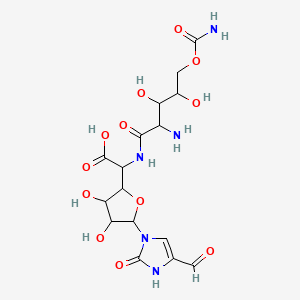
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
